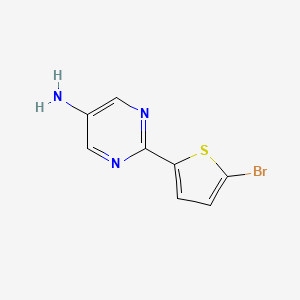

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHVYBFNPHBNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-(5-bromothiophen-2-yl)pyrimidin-5-amine , a critical heteroaryl scaffold often utilized in the development of kinase inhibitors (e.g., JAK, FLT3) and other small-molecule therapeutics.

As a Senior Application Scientist, I have selected a synthetic strategy that prioritizes regiochemical fidelity and scalability . While direct coupling methods exist, they often suffer from catalyst poisoning or scrambling of the halogen positions. Therefore, this guide recommends a stepwise construction approach: establishing the pyrimidine-thiophene core first, followed by late-stage functionalization (bromination) and reduction. This ensures the integrity of the carbon-bromine bond, which is essential for subsequent SAR (Structure-Activity Relationship) expansion.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust route, we must analyze the electronic properties of the target molecule. The structure consists of an electron-deficient pyrimidine ring coupled to an electron-rich thiophene ring.

Structural Logic

-

The Core Linkage (C2-C2'): The bond between the pyrimidine C2 and thiophene C2 is best formed via Suzuki-Miyaura cross-coupling . The 2-position of pyrimidine is activated for oxidative addition, especially when the 5-position carries an electron-withdrawing group (EWG).

-

The Amine Handle: Introducing the amine early (as 2-chloropyrimidin-5-amine) is risky because free amines can coordinate to Palladium catalysts, reducing yield. Furthermore, free amines are susceptible to oxidation during the bromination step.

-

The Bromine Handle: The C5-Bromine on the thiophene is a "soft" electrophilic substitution target. It is best introduced after the ring coupling to avoid "homocoupling" side reactions that occur if one attempts to couple a di-bromo thiophene species.

Selected Pathway: The "Nitro-Reduction" Route

We will utilize 2-chloro-5-nitropyrimidine as the starting scaffold. The nitro group serves two purposes:

-

Activation: It strongly activates the C-Cl bond for the Suzuki coupling.

-

Protection: It acts as a masked amine, inert to the subsequent bromination conditions.

Part 2: Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-nitro-2-(thiophen-2-yl)pyrimidine.

Reagents:

-

2-Chloro-5-nitropyrimidine (1.0 equiv)

-

Thiophen-2-ylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

-

Base: Na2CO3 (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 2-chloro-5-nitropyrimidine and thiophen-2-ylboronic acid in 1,4-dioxane.

-

Degassing: Sparge the solution with nitrogen for 15 minutes. This is critical to prevent Pd oxidation and homocoupling of the boronic acid.

-

Initiation: Add the Pd catalyst and the aqueous Na2CO3 solution.

-

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting chloride should disappear completely.

-

Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Why this works: The nitro group makes the pyrimidine highly electrophilic, facilitating rapid oxidative addition of the Palladium(0) species, often outcompeting hydrolysis side reactions.

Step 2: Regioselective Bromination

Objective: Synthesis of 2-(5-bromothiophen-2-yl)-5-nitropyrimidine.

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile

Protocol:

-

Dissolution: Dissolve the nitro-intermediate in DMF at RT.

-

Addition: Add NBS portion-wise over 10 minutes. Shield the reaction from direct bright light to minimize radical side reactions (though this is primarily an electrophilic aromatic substitution).

-

Reaction: Stir at RT for 2–4 hours.

-

Mechanism Check: The thiophene ring is electron-rich (pi-excessive), while the nitropyrimidine ring is electron-poor (pi-deficient). Therefore, the electrophilic Br+ (from NBS) will selectively attack the most nucleophilic position: the 5-position of the thiophene (alpha to sulfur).

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.

Step 3: Chemoselective Nitro Reduction

Objective: Synthesis of 2-(5-bromothiophen-2-yl)pyrimidin-5-amine.

Reagents:

-

Brominated Intermediate from Step 2 (1.0 equiv)

-

Iron powder (5.0 equiv)

-

Ammonium Chloride (NH4Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (4:1)

Protocol:

-

Setup: Suspend the intermediate, Iron powder, and NH4Cl in Ethanol/Water.

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–3 hours.

-

Critical Note: Do NOT use catalytic hydrogenation (Pd/C + H2) or strong metal hydrides (LiAlH4). These conditions will cause hydrodehalogenation , stripping off the bromine atom you just added. Iron/NH4Cl or SnCl2 are chemoselective for nitro groups in the presence of aryl halides.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with saturated NaHCO3 (to remove inorganic salts), dry, and concentrate.

-

Final Purification: If necessary, recrystallize from Methanol or purify via prep-HPLC.

Part 3: Characterization & Data Analysis[1]

Expected Analytical Data

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Pyrimidine H4/H6 | Singlet, δ ~8.2–8.5 ppm | The 2-substitution makes the pyrimidine symmetric; H4 and H6 are equivalent. |

| 1H NMR | Thiophene H3/H4 | Two Doublets (d), J ~4.0 Hz | Typical coupling for 2,5-disubstituted thiophene. H3 is desheilded by the pyrimidine. |

| 1H NMR | Amine (-NH2) | Broad Singlet, δ ~5.5–6.0 ppm | Exchangeable with D2O. Confirms reduction of nitro group. |

| LC-MS | M+ / M+2 | 1:1 Ratio | Characteristic isotope pattern of Bromine (79Br/81Br). |

| HPLC | Purity | >95% (254 nm) | Single peak. Impurities likely des-bromo (from reduction) or bis-bromo. |

Troubleshooting Guide

-

Problem: Loss of Bromine during Step 3.

-

Cause: Reduction conditions too harsh or presence of trace Pd from Step 1.

-

Solution: Ensure Step 1 product is metal-free (use metal scavenger resin). Switch reduction to SnCl2/HCl at RT if Fe/reflux is too aggressive.

-

-

Problem: Low Yield in Step 1.

-

Cause: Hydrolysis of boronic acid.

-

Solution: Increase catalyst load or switch to the pinacol ester of the boronic acid.

-

Part 4: Workflow Visualization

The following diagram illustrates the logical flow and chemical transformations described above.

Caption: Stepwise synthetic pathway utilizing a nitro-precursor to ensure regioselectivity and protect the amine functionality.

References

-

Suzuki-Miyaura Coupling of Chloropyrimidines: Gong, Y., et al. "Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloropyrimidines." Journal of Organic Chemistry, 2005.[1]

-

Regioselective Bromination of Thiophenes: Bovonsombat, P., et al. "Use of N-Bromosuccinimide for Regioselective Bromination of Thiophenes." Tetrahedron Letters, 2009.

-

Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 1984.

-

Patent Reference for Pyrimidine-Thiophene Scaffolds: "Bicyclic heteroaryl substituted compounds as PAR4 inhibitors." WO2018013774A1.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine Derivatives as Kinase Inhibitors

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the highly conserved ATP-binding site of kinases. The 2-aminopyrimidine core is one such scaffold, and the compound 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine serves as a crucial and versatile intermediate for constructing potent and selective kinase inhibitors.

This technical guide moves beyond the role of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine as a mere synthetic precursor. Instead, it delves into the functional consequences and mechanistic underpinnings of the advanced molecules derived from it. We will focus on a therapeutically significant example: the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical node in innate immunity signaling. By examining the derivatives of this thiophene-pyrimidine amine, we illuminate a powerful mechanism of action with broad therapeutic potential for inflammatory diseases and certain cancers.[1][2][3][4]

Section 1: The Target - IRAK4's Central Role in Inflammatory Signaling

IRAK4 is a serine/threonine kinase that functions as an essential upstream regulator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][6][7] These receptors are cornerstones of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Upon ligand binding to a TLR or IL-1R, a multi-protein signaling complex known as the Myddosome is formed.[4] IRAK4 is a core component of this complex. Its kinase activity is indispensable for the subsequent phosphorylation and activation of downstream kinases, IRAK1 and IRAK2.[4] This initiates a signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of a host of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[5][8]

Given its pivotal position, inhibiting IRAK4 kinase activity presents a highly attractive therapeutic strategy to suppress excessive or chronic inflammation, which is pathogenic in diseases such as rheumatoid arthritis, lupus, and certain MYD88-mutant lymphomas.[5][7][9]

Section 2: Proposed Mechanism of Action - Targeting the Kinase Hinge

Derivatives synthesized from the 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine scaffold are designed to function as ATP-competitive inhibitors. The core mechanism of action relies on the ability of the 2-aminopyrimidine motif to form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. This hinge region connects the N- and C-terminal lobes of the kinase domain and is a highly conserved feature.

The proposed binding mode is as follows:

-

Hinge Binding: The nitrogen atoms of the pyrimidine ring and the exocyclic amine form two or three key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues in IRAK4. This interaction mimics the way adenosine from ATP binds and is the primary anchor for the inhibitor.

-

Hydrophobic Pocket Occupancy: The bromothiophene group and other substituents added to the core scaffold are designed to extend into adjacent hydrophobic pockets within the ATP-binding site, increasing both the potency and selectivity of the inhibitor. The bromine atom, in particular, can form halogen bonds or engage in other favorable interactions.

-

ATP Competition: By occupying the ATP-binding site with high affinity, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that is essential for IRAK4's function and halting the downstream signaling cascade.

The diagram below illustrates the TLR/IL-1R signaling pathway and the point of intervention by an IRAK4 inhibitor derived from our core scaffold.

Caption: Logical workflow for validating the mechanism of action of a kinase inhibitor.

Protocol 3.1: In Vitro Kinase Assay for IRAK4 Inhibition (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity in a cell-free system. This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust, high-throughput method. [10] Principle: A GST-tagged IRAK4 enzyme phosphorylates a biotinylated peptide substrate. A Europium (Eu)-labeled anti-GST antibody (donor) binds to the kinase, and a Streptavidin-labeled fluorophore (acceptor) binds to the phosphorylated biotinylated peptide. Phosphorylation brings the donor and acceptor into proximity, allowing FRET to occur. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant GST-tagged human IRAK4

-

Biotinylated peptide substrate

-

ATP

-

LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher PV5592) [11][12]* TR-FRET acceptor (e.g., Streptavidin-LANCE®)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound serially diluted in DMSO

-

384-well, low-volume, white assay plates

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme wells for background controls.

-

Kinase/Substrate Addition: Prepare a master mix of IRAK4 kinase and biotinylated substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate Reaction: Prepare a master mix of ATP in Kinase Assay Buffer at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM). Add 10 µL to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Stop & Detect: Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Eu-anti-GST antibody and acceptor fluorophore. Add 20 µL to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody/streptavidin binding.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 615 nm for donor).

-

Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cellular NF-κB Reporter Assay

Objective: To confirm that the test compound inhibits the IRAK4 signaling pathway in a cellular context by measuring the downstream activation of NF-κB.

Principle: This assay uses a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of NF-κB response elements. [13]When the IRAK4 pathway is activated by a stimulus (e.g., IL-1β), NF-κB translocates to the nucleus and drives luciferase expression. [14]An effective IRAK4 inhibitor will prevent this, leading to a dose-dependent decrease in the luminescent signal.

Materials:

-

NF-κB Reporter (Luc)-HEK293 Cell Line (e.g., BPS Bioscience #79323) [13]* Cell Culture Medium (e.g., DMEM with 10% FBS)

-

IL-1β (human, recombinant)

-

Test compound

-

96-well white, clear-bottom cell culture plates

-

Luciferase detection reagent (e.g., ONE-Step™ Luciferase System)

Procedure:

-

Cell Seeding: Seed the reporter cells into the 96-well plate at a density of ~30,000 cells per well and incubate overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of the test compound for 1 hour prior to stimulation. Include vehicle (DMSO) controls.

-

Stimulation: Stimulate the cells by adding IL-1β to a final concentration of 10 ng/mL to all wells except for the unstimulated negative control.

-

Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

-

Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the luciferase detection reagent to each well.

-

Signal Measurement: After 10 minutes of incubation in the dark, measure luminescence using a plate luminometer.

-

Analysis: Normalize the data to the vehicle-treated, stimulated control (100% activity) and the unstimulated control (0% activity). Plot the normalized luminescence against the inhibitor concentration to determine the cellular IC50.

Protocol 3.3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the direct binding affinity (KD) and the association (ka) and dissociation (kd) rate constants of the test compound to IRAK4. [15][16] Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip. [17]The IRAK4 protein is immobilized on the chip surface. When the test compound (analyte) is flowed over the surface, binding occurs, which changes the mass and thus the refractive index, generating a response signal. The rate of signal increase corresponds to the association rate, and the rate of signal decrease during a subsequent buffer flow corresponds to the dissociation rate.

Materials:

-

SPR instrument (e.g., Biacore™, ProteOn™)

-

Sensor chip (e.g., CM5, NLC)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified, high-quality IRAK4 protein

-

Running buffer (e.g., HBS-EP+)

-

Test compound serially diluted in running buffer

Procedure:

-

Chip Preparation & Immobilization: Activate the sensor chip surface using a pulse of EDC/NHS. Immobilize IRAK4 to a target level (e.g., ~10,000 RU) via amine coupling. Deactivate remaining active esters with a pulse of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

-

Analyte Injection: Prepare a series of dilutions of the test compound in running buffer (e.g., 5 concentrations spanning the expected KD).

-

Binding Cycle (Multi-cycle kinetics):

-

Inject the lowest concentration of the compound over both the IRAK4 and reference flow cells for a set association time (e.g., 180 seconds).

-

Switch to flowing only running buffer for a set dissociation time (e.g., 600 seconds).

-

Regenerate the surface with a short pulse of a mild denaturant (e.g., 50 mM NaOH) if necessary to remove all bound analyte.

-

Repeat the cycle for each concentration of the compound.

-

-

Data Processing: Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes.

-

Kinetic Analysis: Globally fit the processed sensorgrams (response vs. time) to a 1:1 Langmuir binding model using the instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Section 4: Data Presentation and Structure-Activity Relationship (SAR)

Quantitative data from the validation experiments should be summarized for clear comparison. The insights gained from testing a series of related compounds derived from the 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine core allow for the development of a Structure-Activity Relationship (SAR).

Table 1: Representative Data for an IRAK4 Inhibitor Series

| Compound ID | R1-Group (Modification) | IRAK4 IC50 (nM) [Biochemical] | NF-κB IC50 (nM) [Cellular] | IRAK4 KD (nM) [SPR] |

| Parent-01 | -H | 150 | 1800 | 185 |

| Analog-02 | -Methyl | 85 | 950 | 102 |

| Analog-03 | -Cyclopropyl | 22 | 250 | 30 |

| Analog-04 | -Phenyl | 15 | 180 | 18 |

| Analog-05 | 4-Fluorophenyl | 8 | 95 | 10 |

SAR Insights: The data in Table 1 illustrates a hypothetical but plausible SAR. Modification of the core scaffold allows for exploration of a hydrophobic pocket. Small aliphatic groups (Methyl, Cyclopropyl) improve potency over the unsubstituted parent compound. A larger aromatic group (Phenyl) provides a significant boost in potency, likely through favorable π-stacking interactions. Further substitution on the phenyl ring (4-Fluorophenyl) can enhance binding affinity further, possibly through halogen bonding or by favorably altering electronic properties. This systematic approach is fundamental to optimizing lead compounds in drug discovery.

Conclusion

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is more than a simple chemical intermediate; it is the foundational block for a class of potent, ATP-competitive kinase inhibitors. By leveraging the inherent ability of its 2-aminopyrimidine core to engage the kinase hinge, medicinal chemists can construct molecules that effectively and selectively target key signaling nodes like IRAK4. The mechanism of action—competitive inhibition of ATP binding leading to the suppression of downstream inflammatory signaling—is robust and therapeutically relevant. The validation of this mechanism requires a rigorous, multi-faceted experimental approach, combining biochemical, cellular, and biophysical methods. The insights gained from these studies not only confirm the compound's mode of action but also drive the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

-

Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.[Link]

-

IRAK4 in TLR/IL-1R signaling: possible clinical applications. PubMed.[Link]

-

A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. Journal of Experimental Medicine.[Link]

-

Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.[Link]

-

Human Cell NF-kappa B (NF-kB) Activation Assay Kit. Fivephoton Biochemicals.[Link]

-

IRAK-4 Kinase Activity Is Required for Interleukin-1 (IL-1) Receptor- and Toll-like Receptor 7-mediated Signaling and Gene Expression. Semantic Scholar.[Link]

-

In vitro NLK Kinase Assay. PMC.[Link]

-

IRAK4 and TLR/IL-1R Signaling Pathways. ResearchGate.[Link]

-

NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). BPS Bioscience.[Link]

-

In vitro kinase assay. Bio-protocol.[Link]

-

In vitro kinase assay. Protocols.io.[Link]

-

Activation of Nuclear Factor Kappa B (NF-κB) Assayed by Laser Scanning Cytometry (LSC). Wiley Online Library.[Link]

-

NF-kappa B (NF-kB) Activation Assay Kit. antibodies-online.com.[Link]

-

Measurement of NF-κB activation in TLR-activated macrophages. PMC.[Link]

-

Binding interaction studies by Surface Plasmon Resonance (SPR). ResearchGate.[Link]

-

Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Springer.[Link]

-

Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC.[Link]

-

Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov.[Link]

-

Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. PubMed.[Link]

-

Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. PubMed.[Link]

-

Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PMC.[Link]

-

Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. OSTI.gov.[Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.[Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI.[Link]

-

ALK5 inhibitors under development. ResearchGate.[Link]

-

Molecular mechanisms of casticin action: an update on its antitumor functions. PubMed.[Link]

-

Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. PMC.[Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.[Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[11][15]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.[Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.[Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. LanthaScreen Eu-anti-GST Antibody 25 μg | Buy Online | Invitrogen | Fisher Scientific [fishersci.at]

- 12. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Development of Pyrimidine-Based Analogs for Multitarget Enzyme Inhibition

[1]

Executive Summary

This guide details the rational design and experimental protocols for developing pyrimidine-based small molecules as multitarget enzyme inhibitors. While the pyrimidine scaffold is ubiquitous in nature (DNA/RNA bases), its synthetic versatility makes it a "privileged structure" in medicinal chemistry.[1][2] This note focuses on leveraging the pyrimidine core to inhibit multiple protein kinases simultaneously (polypharmacology)—a critical strategy for overcoming compensatory resistance mechanisms in oncology (e.g., dual EGFR/VEGFR inhibition).

Rational Design Strategy: The Polypharmacology Approach

The "Privileged" Scaffold

The pyrimidine ring mimics the purine ring of Adenosine Triphosphate (ATP). In the context of kinase inhibition, the N1 and C2-NH groups of the pyrimidine derivative often function as a hydrogen bond acceptor-donor motif, interacting directly with the "hinge region" of the kinase ATP-binding pocket.[3]

Why Multitargeting? Single-target inhibitors often lead to rapid resistance via upregulation of bypass signaling pathways. For instance, inhibiting EGFR alone may lead to upregulation of VEGFR or c-Met. A single molecule blocking both can prevent this escape mechanism.

In Silico Design Workflow

Before synthesis, candidates must be screened virtually to ensure they can accommodate the structural distinctness of multiple targets.

Protocol: Dual-Target Molecular Docking

-

Target Selection: Retrieve PDB structures for Target A (e.g., EGFR, PDB: 1M17) and Target B (e.g., VEGFR-2, PDB: 4ASD).

-

Ligand Preparation: Generate 3D conformers of the pyrimidine library.

-

Grid Generation: Define the active site box centered on the native ligand (ATP or inhibitor).

-

Docking: Perform rigid-receptor/flexible-ligand docking.

-

Scoring: Filter for compounds with high binding affinity (ΔG < -9.0 kcal/mol) for both targets.

Figure 1: In silico workflow for identifying dual-target pyrimidine candidates prior to wet-lab synthesis.

Chemical Synthesis Protocol: Sequential Substitution

To maximize structural diversity, we utilize a sequential Nucleophilic Aromatic Substitution (

Reaction Scheme Overview:

-

Step 1 (C4 Substitution): Reaction is regioselective for the C4 position due to the inductive effect of the N3 nitrogen.

-

Step 2 (C2 Substitution): Requires harsher conditions (higher heat/acid catalysis) to displace the C2-chlorine.

Protocol: Synthesis of 2,4-Diaminopyrimidine Analogs

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Amine A (Aniline derivative for C4, 1.0 eq)

-

Amine B (Aliphatic/Aromatic amine for C2, 1.2 eq)

-

Solvents: Ethanol (EtOH), n-Butanol (n-BuOH)

-

Base: Triethylamine (TEA) or DIPEA

Step-by-Step Procedure:

-

C4-Functionalization:

-

Dissolve 2,4-dichloropyrimidine (5 mmol) in EtOH (20 mL) in a round-bottom flask.

-

Add Amine A (5 mmol) and TEA (6 mmol) dropwise at 0°C.

-

Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Validation: The C4-substituted product usually precipitates. Filter, wash with cold water, and dry.

-

Checkpoint: Verify regioselectivity via

-NMR (C6-H proton shift).

-

-

C2-Functionalization:

-

Dissolve the C4-intermediate (2 mmol) in n-BuOH (10 mL).

-

Add Amine B (2.4 mmol) and conc. HCl (2-3 drops) as a catalyst.

-

Reflux at 110°C for 12–24 hours.

-

Cool to RT. Neutralize with saturated

. -

Extract with EtOAc, dry over

, and concentrate.

-

-

Purification:

-

Purify crude residue via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Recrystallize from EtOH if necessary.

-

Biochemical Evaluation: Kinase Inhibition Assay

Once synthesized, the analogs must be tested against isolated enzymes to determine intrinsic potency (

Protocol: ADP-Glo™ Kinase Assay[5]

Principle: Measures ADP generated from the kinase reaction.[4] ADP is converted to ATP, which is then used by luciferase to generate light.[4]

Reagents:

-

Recombinant Kinase (EGFR, VEGFR, etc.)

-

Substrate (Poly [Glu:Tyr] 4:1 or specific peptide)

-

Ultra-Pure ATP (10 µM final)

-

ADP-Glo™ Reagent & Kinase Detection Reagent[4]

Workflow:

-

Compound Preparation: Prepare 3-fold serial dilutions of pyrimidine analogs in DMSO (10 concentrations). Final DMSO in assay < 1%.

-

Enzyme Reaction:

-

In a 384-well white plate, add 2 µL of compound.

-

Add 4 µL of Kinase/Substrate mix.

-

Initiate with 4 µL of ATP.

-

Incubate at RT for 60 mins.

-

-

ADP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 mins (stops kinase, depletes remaining ATP).

-

Detection: Add 20 µL of Kinase Detection Reagent (converts generated ADP to ATP -> Light). Incubate 30 mins.

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition:

Cellular Validation: Cytotoxicity & Selectivity[1][6][7][8]

Biochemical potency must translate to cellular efficacy.

Protocol: MTT Cell Viability Assay

-

Seeding: Plate cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add compounds (serial dilutions) for 72h.

-

Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media. Add DMSO (100 µL) to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

Data Presentation Template:

| Compound ID | R1 (C4) | R2 (C2) | EGFR | VEGFR-2 | A549 | Selectivity Index* |

| PYR-01 | 3-Cl-Aniline | Morpholine | 12 ± 2 | 450 ± 30 | 0.8 | 15 |

| PYR-02 | 3-F-Aniline | Piperazine | 4.5 ± 0.5 | 8.0 ± 1.2 | 0.05 | 85 |

| Sunitinib | (Control) | - | - | 10 ± 2 | 2.5 | - |

*Selectivity Index =

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism at the molecular level.

Figure 2: Competitive displacement of ATP by the pyrimidine analog, leading to signal termination and apoptosis.

References

-

Review of Pyrimidine Dual-Target Inhibitors: Abdelgawad, M. A., et al. (2025).[5] Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

-

Synthesis & Multitarget Activity: Alshammari, M. B., et al. (2023).[6][7] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(19), 15026.[6]

-

Kinase Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. [4]

-

Recent Advances in Pyrimidine Drugs: Nammalwar, B., & Bunce, R. A. (2024).[8] Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.[8]

-

EGFR/VEGFR Dual Inhibition: El-Mowafy, M., et al. (2022).[9][6] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application in the synthesis of neuroprotective and antioxidant agents

Application Note: Synthesis and Evaluation of Coumarin-Chalcone Hybrids as Multi-Target Neuroprotective Agents

Part 1: Executive Summary & Rational Design

The Challenge: Neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD) are multifactorial. Traditional "one-molecule, one-target" approaches often fail because they do not address the complex interplay between oxidative stress, cholinergic depletion, and protein aggregation.

The Solution: Multi-Target Directed Ligands (MTDLs) This guide details the synthesis and evaluation of Coumarin-Chalcone Hybrids . These privileged scaffolds combine two pharmacophores:

-

Coumarin: Known for MAO-B inhibition and high oral bioavailability.

-

Chalcone (

-unsaturated ketone): Provides potent antioxidant activity (ROS scavenging) and Acetylcholinesterase (AChE) inhibition.

By fusing these moieties, we create a synergistic agent capable of activating the Nrf2-ARE antioxidant pathway while simultaneously inhibiting neurotoxic enzymes.

Part 2: Rational Design & Mechanism

The design strategy relies on the Claisen-Schmidt Condensation to link a coumarin derivative (acetyl-coumarin) with a substituted benzaldehyde.[1]

Critical Structure-Activity Relationship (SAR):

-

The Linker: The

-unsaturated ketone is the "Michael Acceptor" essential for activating the Nrf2 pathway (cysteine modification on Keap1). -

Substituents: Electron-donating groups (hydroxyl, methoxy) on the chalcone ring significantly enhance radical scavenging capacity.

Visualizing the Mechanism of Action

The following diagram illustrates how these hybrids protect neurons against oxidative stress via the Nrf2 pathway.

Figure 1: Mechanism of Nrf2 pathway activation by electrophilic Coumarin-Chalcone hybrids.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Claisen-Schmidt Condensation)

Objective: Synthesize 3-(3-(substituted-phenyl)acryloyl)-2H-chromen-2-ones. Reaction Principle: Base-catalyzed aldol condensation followed by dehydration.

Reagents:

-

3-Acetylcoumarin (1.0 equiv)

-

Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.1 equiv)

-

Piperidine (Catalytic amount, ~5 drops) or NaOH (ethanol solution)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (for neutralization)

Workflow Diagram:

Figure 2: Step-by-step synthesis workflow for Coumarin-Chalcone derivatives.[2][3]

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of 3-acetylcoumarin and 5.5 mmol of the appropriate benzaldehyde in 15 mL of absolute ethanol.

-

Catalysis: Add 5–10 drops of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Expert Insight: The solution often turns yellow/orange, indicating the formation of the conjugated enone system.

-

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting acetyl-coumarin.

-

Workup: Once complete (typically 4–6 hours), cool the flask to room temperature. The product should precipitate as a solid.

-

Troubleshooting: If no precipitate forms, pour the reaction mixture into crushed ice/water and acidify slightly with dilute HCl to induce precipitation.

-

-

Purification: Filter the solid and wash with cold ethanol (2x) and hexane (1x) to remove unreacted aldehyde. Recrystallize from ethanol/chloroform to obtain pure crystals.

Protocol B: Antioxidant Screening (DPPH Assay)

Objective: Quantify the free radical scavenging capability of the synthesized hybrids. Principle: DPPH is a stable violet radical.[4][5] Antioxidants reduce it to a yellow hydrazine (Absorbance decrease at 517 nm).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (HPLC Grade)

-

96-well microplate reader

Procedure:

-

Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5] Protect from light immediately (wrap container in foil).

-

Sample Dilution: Prepare serial dilutions of the test hybrids (e.g., 10, 25, 50, 100, 200 µM) in methanol.

-

Assay Setup:

-

Test Well: 100 µL Sample + 100 µL DPPH solution.

-

Control Well: 100 µL Methanol + 100 µL DPPH solution.

-

Blank Well: 200 µL Methanol.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read absorbance at 517 nm .

-

Calculation:

Expert Insight: DPPH is sensitive to light and oxygen. Always prepare the solution fresh daily. If the control absorbance is < 0.6, the DPPH has degraded.

Protocol C: Neuroprotection Assay (SH-SY5Y + H2O2)

Objective: Determine if the hybrid protects human neuroblastoma cells (SH-SY5Y) from oxidative stress induced by Hydrogen Peroxide (

Materials:

-

SH-SY5Y Cell Line (ATCC)

-

DMEM/F12 Medium + 10% FBS[6]

- (30% stock, prepare fresh working solution)

-

MTT Reagent (5 mg/mL in PBS)

Procedure:

-

Seeding: Seed SH-SY5Y cells in 96-well plates at a density of

cells/well. Incubate for 24h to allow attachment. -

Pre-treatment: Remove old media. Add fresh media containing the Test Hybrid (e.g., 1, 5, 10 µM) or Vehicle (DMSO < 0.1%). Incubate for 2–4 hours .

-

Why? This allows the compound to enter the cell and activate the Nrf2 system before the oxidative insult arrives.

-

-

Oxidative Insult: Add

to each well to achieve a final concentration of 150–300 µM (determine-

Critical Control: Include a "H2O2 only" group (damage control) and a "Media only" group (healthy control).

-

-

Viability Readout (MTT):

-

Add 10 µL of MTT reagent to each well. Incubate 4 hours at 37°C.

-

Remove media carefully (do not disturb purple formazan crystals).

-

Add 100 µL DMSO to dissolve crystals.

-

Read absorbance at 570 nm .

-

Part 4: Data Presentation & Analysis

The following table summarizes hypothetical but realistic data for three derivatives, illustrating the Structure-Activity Relationship (SAR).

Table 1: Comparative Efficacy of Coumarin-Chalcone Derivatives

| Compound ID | Chalcone Substituent (R) | DPPH | Neuroprotection (% Viability recovery at 10 µM) | Interpretation |

| Hybrid-A | -H (Unsubstituted) | > 200 (Inactive) | 15% | Lack of electron donors limits radical scavenging. |

| Hybrid-B | 4-OCH | 45.2 | 42% | Methoxy group stabilizes radicals via resonance. |

| Hybrid-C | 3,4-di-OH (Catechol) | 12.4 | 88% | Best Candidate. Catechol moiety is a potent ROS scavenger and Nrf2 inducer. |

Note: "Neuroprotection" refers to the recovery of cell viability compared to the

Part 5: Troubleshooting & Expert Tips

-

Reaction Yield: If the Claisen-Schmidt reaction yields are low (<50%), switch from Piperidine to Thionyl Chloride (

) / Ethanol (acid catalysis) or use Microwave Irradiation (Green Chemistry) to accelerate the condensation. -

Solubility Issues: Coumarin-chalcones can be lipophilic. For biological assays, dissolve in 100% DMSO to create a 10 mM stock, then dilute into media. Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.

-

H2O2 Instability: Hydrogen peroxide degrades rapidly. Never use a stock solution older than 1 month. Always titrate your

against the cells to find the concentration that kills ~50% of cells (

References

-

Mechanistic Review of Coumarin-Chalcones: Coumarin-chalcone hybrids: A comprehensive mechanistic review of neuroprotective activities. Nano Micro Biosystems, 2025.

-

Synthesis Protocol (Claisen-Schmidt): Synthesis of coumarin-chalcone Hybrids using Acid catalysed Claisen-Schmidt Reaction. ResearchGate.[7]

-

Antioxidant Assay Standard (DPPH): DPPH Antioxidant Assay Protocol and Principle. Amerigo Scientific.

-

Neuroprotection Assay (SH-SY5Y Model): Neuroprotective effects of compounds on hydrogen peroxide-induced apoptotic cell death in neuroblastoma SH-SY5Y cells. PubMed Central (PMC).

-

Specific Hybrid Efficacy (LM-031): Novel synthetic chalcone-coumarin hybrid for Aβ aggregation reduction, antioxidation, and neuroprotection.[6][8] CNS Neuroscience & Therapeutics, NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel synthetic chalcone‐coumarin hybrid for Aβ aggregation reduction, antioxidation, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel synthetic chalcone-coumarin hybrid for Aβ aggregation reduction, antioxidation, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification techniques for pyrimidine-based compounds

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)

Welcome to the Pyrimidine Purification Support Hub. Pyrimidines are the backbone of modern kinase inhibitors and nucleoside antivirals, yet they present a unique "unholy trinity" of purification challenges: poor solubility , aggressive streakiness (tailing) on silica, and stubborn regioisomers (N1 vs. N3 alkylation).

This guide is not a textbook; it is a troubleshooting algorithm designed to unblock your workflow immediately.

Module 1: Chromatography Troubleshooting

Ticket #402: "My compound streaks from the baseline to the solvent front on silica."

Diagnosis: You are fighting silanol interactions .[1] Pyrimidines are nitrogenous bases (pKa typically 1.0–5.0, but higher with amine substituents). Standard silica gel is slightly acidic (pH ~5). Your basic pyrimidine is protonating on the silica surface, acting like an ion-exchange resin rather than a partition chromatography substrate.

The Fix (choose one based on your equipment):

| Method | Protocol | Why it works |

| A. The "TEA Block" (Normal Phase) | Add 1–2% Triethylamine (TEA) or 1% NH₄OH to both mobile phases (Hex/EtOAc or DCM/MeOH). | The TEA/Ammonia saturates the acidic silanol sites, forcing your pyrimidine to interact only with the hydrophobic surface. |

| B. The "Amine Column" Switch | Switch to an Amine-functionalized silica cartridge (e.g., KP-NH). | The stationary phase is already basic. No mobile phase modifiers are needed. Bonus: Prevents degradation of acid-sensitive protecting groups (e.g., DMTr). |

| C. Reverse Phase (The Nuclear Option) | Switch to C18 Flash using Water/Acetonitrile + 0.1% Formic Acid or 10mM Ammonium Bicarbonate . | Eliminates silanol interactions entirely. Pyrimidines are polar; C18 often retains them better than silica, allowing impurities to wash off first. |

Ticket #409: "I have N1 and N3 alkylation isomers. They co-elute."

Diagnosis: In pyrimidine synthesis (e.g., alkylating a uracil or cytosine derivative), the N1 and N3 positions compete. While N1 is often thermodynamically favored, N3 is a common impurity. They have identical mass (LCMS won't help) but distinct dipole moments .

The Fix: You must exploit the polarity difference.

-

Don't use MeOH/DCM: Methanol is too strong and compresses the separation.

-

Use "Goldilocks" Solvents: Switch to Acetone/Hexane or THF/Heptane . These solvents are more selective for dipole differences than alcohols.

-

Run Isocratic: Gradients push compounds together. Find the solvent ratio where Rf = 0.25 and run it isocratically for 10 column volumes.

Visual Workflow: Chromatography Decision Logic

Caption: Decision tree for selecting the correct stationary phase and modifiers based on solubility and separation requirements.

Module 2: Metal Scavenging (Pd Removal)

Ticket #550: "My Suzuki coupling worked, but the product is grey/black. Pd > 5000 ppm."

Diagnosis: Pyrimidines are excellent ligands. The nitrogens in the ring chelate Palladium (Pd) catalysts, carrying them through standard workups. Recrystallization often concentrates the metal rather than removing it.[2]

The Protocol: Thiol-Silica Scavenging Do not rely on Celite alone. It filters particles but misses dissolved Pd complexes.

Step-by-Step Methodology:

-

Dissolution: Dissolve your crude mixture in THF or EtOAc (10 mL/g).

-

Loading: Add SiliaMetS® Thiol or MP-TMT resin.

-

Calculation: Add 3–5 equivalents of scavenger relative to the Pd catalyst used (not the substrate).

-

Example: If you used 0.1 mmol Pd(PPh3)4, add 0.4 mmol of Thiol resin.

-

-

Incubation: Stir at 50°C for 4 hours . (Room temp is often too slow for chelated Pd).

-

Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

-

Verification: The filtrate should be clear/white. If still grey, repeat with activated carbon (Darco G-60).

Module 3: Recrystallization (The "Oiling Out" Fix)

Ticket #601: "I tried to crystallize my pyrimidine, but it just formed a sticky oil at the bottom."

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It happens when the boiling point of your solvent is higher than the melting point of your solvated compound, or when supersaturation occurs too rapidly.

The "Two-Solvent Drop" Protocol: Use this when standard cooling fails.

-

Dissolve: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Methanol or DCM) at room temperature.

-

Heat: Warm slightly (do not boil).

-

The Drop: Add the "Bad Solvent" (e.g., Diethyl Ether or Water) dropwise with vigorous stirring.

-

The Cloud Point: Stop immediately when a faint turbidity (cloudiness) persists.

-

The Re-dissolve: Add one drop of the Good Solvent to turn it clear again.

-

Seeding: Add a tiny crystal of pure product (if available) or scratch the glass.

-

Slow Cool: Wrap the flask in foil/towel to cool slowly to RT, then move to 4°C.

Recommended Solvent Pairs for Pyrimidines:

-

Ethanol / Water: Best for polar pyrimidines (nucleosides).

-

EtOAc / Hexane: Best for lipophilic pyrimidines.

-

Acetone / Ether: Good for intermediate polarity; Ether prevents oiling better than Hexane.

References

-

Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Basic Compounds. Teledyne Technologies.

-

SiliCycle. (2024). Metal Scavenging User Guide: Removal of Palladium from API. SiliCycle Inc.

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

-

Organic Chemistry Portal. (2024). Synthesis and Purification of Pyrimidines.[3]

-

Biotage. (2022). Strategies for Flash Purification of Heterocycles. Biotage Application Notes.

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of Substituted Thiophenes

Welcome to the Technical Support Center dedicated to the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common hurdles in your experimental work. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful synthetic outcomes.

Introduction: The Enduring Utility and Synthetic Nuances of Thiophenes

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for benzene rings. However, the synthesis of specifically substituted thiophenes is often fraught with challenges, from achieving the desired regiochemistry to managing sensitive functional groups and overcoming difficult purifications. This guide is structured to address these challenges head-on, providing both high-level insights and practical, actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate challenges faced during the synthesis of substituted thiophenes.

Q1: I'm attempting a Paal-Knorr synthesis and my yields are consistently low, with a significant amount of furan byproduct. What's happening and how can I favor thiophene formation?

A1: This is a classic challenge in the Paal-Knorr synthesis. The formation of a furan byproduct arises from the dehydrating effect of some sulfurizing agents, like phosphorus pentasulfide (P₄S₁₀), which can promote the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to a furan before sulfurization occurs.[1][2] The reaction proceeds via sulfurization of the dicarbonyl to a thioketone, not by sulfurization of a pre-formed furan.[1]

To favor thiophene formation, consider the following:

-

Choice of Sulfurizing Agent: Lawesson's reagent is often a superior choice to P₄S₁₀ as it is a milder and more effective sulfurizing agent, often leading to higher yields of the desired thiophene with fewer furan byproducts.[1]

-

Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions to minimize competing hydrolysis and furan formation. Using a high-boiling, non-polar solvent like toluene or xylene can also help drive the reaction towards the thiophene product.

-

Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound can lead to undesired side reactions. Ensure the purity of your starting material before proceeding.

Q2: My Gewald reaction to synthesize a 2-aminothiophene is sluggish and gives a complex mixture of byproducts. How can I improve the outcome?

A2: The Gewald reaction, while powerful, is a multi-component reaction where the sequence of intermediate formation can be influenced by reaction conditions.[3] Sluggishness and byproduct formation often stem from issues with the initial Knoevenagel condensation or the subsequent sulfur addition and cyclization.

Here are some troubleshooting strategies:

-

Catalyst Choice: The reaction is base-catalyzed. While tertiary amines like triethylamine are common, morpholine is often more effective. The choice of base can influence the rate of the initial condensation.

-

Stepwise vs. One-Pot: While often performed as a one-pot reaction, a two-step procedure can offer better control. First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile, which can be isolated. Then, in a separate step, react this intermediate with elemental sulfur and a base.[3]

-

Solvent: Protic solvents like ethanol or methanol are commonly used and generally effective.

-

Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald syntheses.[4]

Q3: I need to synthesize a 3-substituted thiophene, but my electrophilic substitution reactions on a thiophene precursor are giving me the 2,5-disubstituted product. How can I achieve the desired regioselectivity?

A3: This is a fundamental challenge due to the inherent reactivity of the thiophene ring. Electrophilic attack is kinetically favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate by the sulfur atom.[5][6] To achieve substitution at the 3- or 4- (β) positions, you need to employ specific strategies:

-

Blocking Groups: You can introduce a removable blocking group at the C2 and C5 positions, perform the desired substitution at C3 or C4, and then remove the blocking groups. Silyl groups are commonly used for this purpose.

-

Directed Ortho-Lithiation: If your thiophene precursor has a directing group at the 2-position, you can use a strong base like n-butyllithium to deprotonate the C3 position, followed by quenching with an electrophile. However, without a directing group, lithiation will preferentially occur at the C2 position.[7]

-

Starting with a 3-Substituted Precursor: Often, the most reliable approach is to start with a commercially available or readily synthesized 3-halothiophene and introduce the desired substituent via a cross-coupling reaction.

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides more detailed troubleshooting for common synthetic methodologies, complete with mechanistic insights and comparative data.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for constructing the thiophene ring from a 1,4-dicarbonyl compound.

Troubleshooting Workflow for Paal-Knorr Synthesis

Caption: Troubleshooting Decision Tree for Paal-Knorr Synthesis.

Detailed Protocol: Synthesis of 2,5-Dimethylthiophene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,5-hexanedione (1 equivalent) and anhydrous toluene (to make a 0.5 M solution).

-

Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove solid byproducts. Wash the celite pad with toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

The Gewald Aminothiophene Synthesis

The Gewald synthesis is a versatile multi-component reaction for the preparation of 2-aminothiophenes.

Mechanistic Overview of the Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile, followed by the addition of elemental sulfur, and subsequent cyclization and tautomerization to the aromatic 2-aminothiophene.[4]

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Troubleshooting Common Gewald Reaction Issues

| Problem | Potential Cause | Recommended Solution | Citation |

| Low Conversion | Insufficiently basic catalyst. | Use a stronger base like morpholine or piperidine. Consider using a catalytic amount of a piperidinium borate salt. | [8][9] |

| Dimerization of α,β-unsaturated nitrile | Reaction conditions favor dimerization over cyclization. | Perform the reaction in a more dilute solution. A two-step procedure can also mitigate this side reaction. | [10] |

| Difficult Purification | Complex mixture of starting materials, intermediates, and byproducts. | Ensure complete consumption of starting materials by TLC monitoring. An aqueous workup with dilute acid can help remove basic catalysts. Recrystallization is often effective for purifying the solid 2-aminothiophene product. | [11] |

Cross-Coupling Reactions for Thiophene Functionalization

Cross-coupling reactions are indispensable for introducing a wide array of substituents onto a pre-formed thiophene ring, typically a halothiophene.

Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling

The choice of palladium catalyst is crucial for a successful Suzuki-Miyaura coupling, especially with challenging substrates.

| Catalyst System | Advantages | Common Substrates | Considerations | Citation |

| Pd(PPh₃)₄ | Readily available, good for general applications. | Aryl bromides and iodides. | Can be sensitive to air and moisture. May require higher catalyst loadings. | [12] |

| Pd(dppf)Cl₂ | More robust and air-stable than Pd(PPh₃)₄. Good for a broader range of substrates. | Aryl bromides, chlorides, and triflates. | Can be more expensive. | [12] |

| SPhos-based Catalysts | Highly active, allowing for low catalyst loadings and room temperature reactions. Excellent for sterically hindered substrates. | Aryl chlorides and challenging heteroaryl halides. | Proprietary ligands can be costly. | [13][14] |

Troubleshooting Stille vs. Suzuki Coupling for Thiophene Functionalization

| Challenge | Stille Coupling | Suzuki Coupling | Recommendation | Citation |

| Functional Group Tolerance | Generally very high, tolerates a wide range of functional groups. | Also high, but boronic acids can be sensitive to certain conditions (e.g., protodeboronation). | Stille may be preferred for highly functionalized, sensitive substrates. | [15][16] |

| Toxicity of Reagents | A significant drawback due to the high toxicity of organotin compounds. | Boronic acids and their esters are generally less toxic. | Suzuki is often the greener and safer choice. | [17] |

| Reactivity with Heterocycles | Often provides excellent yields for the coupling of heterocycles like thiophenes. | Can sometimes give moderate yields with certain heterocycles. | For challenging heterocyclic couplings, Stille might offer an advantage in terms of yield. | [15] |

Part 3: Purification Strategies

The purification of substituted thiophenes can be challenging due to the presence of regioisomers, residual catalysts, and thermally labile products.

FAQs on Thiophene Purification

Q1: My thiophene derivative is decomposing on the silica gel column. What are my options?

A1: Acid-catalyzed decomposition on standard silica gel is a common issue. Here are several strategies to mitigate this:

-

Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites.

-

Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.

-

Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

-

Alternative Purification Methods: Consider recrystallization, distillation (for volatile compounds), or preparative HPLC.[18]

Q2: How can I effectively separate regioisomers of my substituted thiophene?

A2: The separation of regioisomers is often difficult due to their similar polarities.

-

Chromatography Optimization:

-

Solvent Screening: Systematically screen different solvent systems using TLC. A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., toluene or dichloromethane) can provide the necessary selectivity.

-

Column Dimensions: Use a long, narrow column to maximize the number of theoretical plates.

-

Gradient Elution: Employ a shallow gradient to improve resolution.[18]

-

-

Recrystallization: If your product is a solid, fractional recrystallization can be an effective method for separating isomers.

References

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Computational investigations on the mechanism of the Gewald reaction. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]

-

Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). Royal Society of Chemistry. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). ResearchGate. [Link]

-

Gewald Reaction. (2025). J&K Scientific LLC. [Link]

-

Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... (n.d.). ResearchGate. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). National Institutes of Health. [Link]

-

Directed (ortho) Metallation. (n.d.). University of California, Irvine. [Link]

-

Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. [Link]

-

A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]

-

Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (2018). Chemical Engineering Transactions. [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). National Institutes of Health. [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]

-

Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. (2025). ResearchGate. [Link]

-

What is the Paal-Knorr synthesis of a thiophene mechanism? (2020, January 15). Quora. [Link]

-

Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (2018). ResearchGate. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). National Institutes of Health. [Link]

-

Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (n.d.). La Chimica Italiana. [Link]

-

Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (n.d.). AIDIC. [Link]

-

Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). National Institutes of Health. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). National Institutes of Health. [Link]

-

Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). National Institutes of Health. [Link]

-

Electrophilic substitution on thiophene. (n.d.). Chemistry Learner. [Link]

-

Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. (n.d.). American Chemical Society. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025). ResearchGate. [Link]

-

the effect of varying directing group orientation on competitive efficiencies for a series of tertiary amide, secondary amide, and alkoxide directed ortho lithiations. (n.d.). American Chemical Society. [Link]

-

Electrophilic substitution of thiophene. (2020, April 7). YouTube. [Link]

-

There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). SlidePlayer. [Link]

-

Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (n.d.). MDPI. [Link]

-

Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... (2025). National Institutes of Health. [Link]

-

Electrophilic Aromatic Substitution Exam Prep. (n.d.). Clutch Prep. [Link]

-

Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. (n.d.). Beilstein Journals. [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.). American Chemical Society. [Link]

-

Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). Semantic Scholar. [Link]

-

The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. (n.d.). ResearchGate. [Link]

Sources

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Electrophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uwindsor.ca [uwindsor.ca]

- 8. d-nb.info [d-nb.info]

- 9. jk-sci.com [jk-sci.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Scaling the Synthesis of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine. We will address common challenges encountered during scale-up, offering troubleshooting advice and frequently asked questions to ensure a robust and reproducible process. Our focus is on the practical application of chemical principles to overcome real-world laboratory and pilot-plant hurdles.

Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This strategy offers high yields, good functional group tolerance, and commercially available starting materials.

The core transformation is the coupling of a pyrimidine core with a thiophene fragment. The two primary routes are:

-

Route A: Coupling of 2-chloro-5-nitropyrimidine with 5-bromothiophene-2-boronic acid, followed by reduction of the nitro group.

-

Route B: Coupling of 2-chloropyrimidin-5-amine with 5-bromothiophene-2-boronic acid.

While Route B appears more direct, managing the reactivity of the free amine can be challenging. Route A is often more reliable for scale-up due to the deactivating effect of the nitro group, which can lead to cleaner reactions and simpler purifications. This guide will focus on troubleshooting the more robust Route A .

Caption: Decision tree for troubleshooting a stalled Suzuki coupling reaction.

Question 2: I'm observing significant debromination of my thiophene starting material. How can I minimize this side reaction?

Answer:

Debromination is a known side reaction in palladium-catalyzed couplings, leading to the formation of 2-(thiophen-2-yl)pyrimidin-5-amine as an impurity. This occurs when the bromothiophene reacts with trace amounts of water or other proton sources in the presence of the Pd(0) catalyst.

Mitigation Strategies:

-

Use Anhydrous Conditions: Ensure all solvents are anhydrous and that starting materials are thoroughly dried. While some water is often required for the base to function, excess water can promote debromination.

-

Ligand Choice: Electron-rich, bulky phosphine ligands can sometimes suppress this side reaction by favoring the desired reductive elimination step over protonolysis. Consider ligands like SPhos or RuPhos.

-

Control Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the boronic acid can help ensure the desired coupling outcompetes the debromination pathway.

Question 3: The nitro group reduction step is incomplete or producing multiple byproducts. What should I do?

Answer:

The reduction of the nitro group to an amine is a critical final step. Common issues include incomplete conversion and the formation of intermediate reduction products (nitroso, hydroxylamine).

Troubleshooting the Reduction:

-

Choice of Reducing Agent:

-

Iron in Acetic Acid/Ammonium Chloride: This is a classic, cost-effective, and scalable method. The key is to use finely powdered iron ("iron dust") to maximize surface area. The reaction is often exothermic, so controlled addition of the iron is necessary at scale.

-

Tin(II) Chloride (SnCl₂): This is a very effective reagent but produces tin-based waste streams, which can be problematic for disposal at an industrial scale.

-

Catalytic Hydrogenation (H₂/Pd-C): This is the cleanest method but requires specialized high-pressure equipment (a Parr shaker or hydrogenator). There is also a risk of dehalogenation (removing the bromine). Careful screening of catalysts (e.g., Pd-C with an amine additive) is necessary.

-

-

Monitoring the Reaction: The reaction progress should be monitored by HPLC or TLC. If the reaction stalls, it may be due to the deactivation of the iron surface. Adding a small amount of acid (like HCl) can sometimes re-activate it.

-

Work-up Procedure: After the reduction with iron, the reaction mixture will be a thick sludge. The work-up is crucial for isolating the product. This typically involves basifying the mixture (e.g., with NaOH or Na₂CO₃) to precipitate iron hydroxides, followed by filtration through Celite. The product is then extracted from the filtrate with an organic solvent like Ethyl Acetate or DCM. Incomplete basification can lead to low yields as the amine product may remain as a salt.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the Suzuki coupling on a multi-gram scale?

For scale-up, catalyst loading should be minimized to reduce costs and levels of residual palladium in the final product. A good starting point is between 0.5 and 1.0 mol% of the palladium precursor (e.g., Pd(OAc)₂) and a 1:2 ratio of Pd to ligand (e.g., 1-2 mol% of SPhos). Optimization studies can often lower this further.

Q2: How do I remove residual palladium from my final product?

Residual palladium is a major concern, especially for pharmaceutical applications. If standard crystallization or column chromatography is insufficient, specific scavengers can be used. Thiol-functionalized silica gels or activated carbon are commonly employed to bind and remove palladium species from solution before the final isolation step.

Q3: What are the critical process safety considerations for this synthesis?

-

Exothermic Reactions: Both the Suzuki coupling and the nitro reduction can be exothermic. For scale-up, ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.

-

Hydrogenation: If using catalytic hydrogenation, proper grounding of equipment is essential to prevent static discharge, and a hydrogen detector should be in place.

-

Handling of Reagents: Brominated organic compounds can be irritants. 2-Chloro-5-nitropyrimidine is a lachrymator. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.